molecular formula C18H12FN5OS B2428536 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891105-42-3

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2428536
CAS No.: 891105-42-3
M. Wt: 365.39
InChI Key: BGLUFFLYEFYZCX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a triazolopyridazinyl group connected via a sulfanyl linkage to an ethanone moiety

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Introduction of the Sulfanyl Linkage: The triazolopyridazine core is then reacted with a thiol derivative to introduce the sulfanyl linkage. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl bond.

    Attachment of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a fluorobenzene derivative in the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is of interest in the development of novel pharmaceuticals due to its potential biological activity. It may serve as a lead compound for the design of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: Researchers may use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to gain insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The pathways involved in these interactions may include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical properties and biological activities.

    1-(4-Methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.

    1-(4-Nitrophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5OS/c19-13-6-4-12(5-7-13)16(25)11-26-18-22-21-17-9-8-15(23-24(17)18)14-3-1-2-10-20-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUFFLYEFYZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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